LogP Increase Driven by N-Methylation
The target compound (CAS 1514011-76-7) exhibits a calculated LogP of 0.428, compared with 0.0858 for the direct des-methyl analog 3-(1-aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4) . The absolute difference of ΔLogP = +0.342 corresponds to an approximately 2.2-fold increase in the octanol–water partition coefficient, translating into roughly 5-fold higher lipophilicity on a molar scale [1]. This magnitude of LogP shift upon N-methylation is consistent with the shielding of the polar N–H hydrogen bond donor and the addition of a hydrophobic methyl surface.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.428 |
| Comparator Or Baseline | 3-(1-Aminobutan-2-yl)piperidin-3-ol (CAS 1508773-89-4): LogP = 0.0858 |
| Quantified Difference | ΔLogP = +0.342 (≈2.2-fold higher partition coefficient; ~5-fold higher lipophilicity) |
| Conditions | In silico calculation (fragment-based method) as reported by Leyan product specifications |
Why This Matters
A LogP difference of >0.3 units is sufficient to alter retention time in reversed-phase HPLC, shift solubility profiles in aqueous assay buffers, and modulate passive membrane permeability—directly impacting both analytical method development and biological assay design.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (Context: relationship between ΔLogP and partition coefficient ratio.) View Source
